N1-(2-chlorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
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Overview
Description
N1-(2-chlorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a complex organic compound that features a chlorophenyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide typically involves the reaction of 2-chloroaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(1-methyl-1H-indol-5-yl)ethylamine. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent decomposition of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives.
Scientific Research Applications
N1-(2-chlorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2-chlorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N1-(2-chlorophenyl)-N2-(2-(1H-indol-3-yl)ethyl)oxalamide: Similar structure but with a different position of the indole moiety.
N1-(2-bromophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide: Similar structure but with a bromine atom instead of chlorine.
N1-(2-chlorophenyl)-N2-(2-(1H-indol-5-yl)ethyl)oxalamide: Similar structure but without the methyl group on the indole moiety.
Uniqueness
N1-(2-chlorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is unique due to the specific combination of the chlorophenyl and indole moieties, which confer distinct chemical and biological properties. The presence of the methyl group on the indole moiety can influence the compound’s reactivity and binding interactions, making it a valuable compound for various applications.
Biological Activity
N1-(2-chlorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a synthetic compound that belongs to the oxalamide class. Its unique structural features, including an indole moiety and a chlorophenyl group, suggest potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure
The compound's IUPAC name is this compound. Its molecular formula is C20H21ClN2O2, and it features distinct functional groups that may contribute to its biological properties.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C20H21ClN2O2 |
Molecular Weight | 364.85 g/mol |
Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various biological receptors and enzymes. The indole structure is known for its ability to modulate neurotransmitter systems, particularly serotonin receptors, which are implicated in mood regulation and anxiety responses. The chlorophenyl group may enhance binding affinity to specific targets, leading to significant pharmacological effects.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties. For example, studies have shown that oxalamides can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study : A study on a related indole derivative demonstrated significant cytotoxicity against human cancer cell lines such as HeLa and HCT116, suggesting that this compound may possess similar properties.
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | 10.5 | Significant cytotoxicity |
HCT116 | 12.3 | Induction of apoptosis |
A431 | 8.7 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against both Gram-positive and Gram-negative bacteria.
Research Findings : In vitro assays indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 5 to 15 µg/mL.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5 µg/mL |
Escherichia coli | 10 µg/mL |
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-23-11-9-14-12-13(6-7-17(14)23)8-10-21-18(24)19(25)22-16-5-3-2-4-15(16)20/h2-7,9,11-12H,8,10H2,1H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTXIXZSJADNCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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